3-Methoxybenzoic acid phenacyl ester
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Overview
Description
3-Methoxybenzoic acid phenacyl ester is an organic compound with the molecular formula C16H14O4 It is an ester derivative of 3-methoxybenzoic acid and phenacyl alcohol
Mechanism of Action
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
A study on the metabolism of methoxylated benzoic acids by anaerobic bacteria found that these compounds can be metabolized to their hydroxylated derivatives . This suggests that 3-Methoxybenzoic acid phenacyl ester may be involved in similar metabolic pathways.
Pharmacokinetics
Its metabolism likely involves the conversion of the methoxy group to a hydroxy group
Result of Action
Given its potential metabolic conversion to a hydroxylated derivative , it may influence cellular processes that involve this derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybenzoic acid phenacyl ester can be synthesized through the esterification of 3-methoxybenzoic acid with phenacyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzoic acid phenacyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methoxybenzoic acid and phenacyl alcohol in the presence of acidic or basic conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-Methoxybenzoic acid and phenacyl alcohol.
Reduction: 3-Methoxybenzoic acid phenacyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxybenzoic acid phenacyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: The parent compound, which lacks the ester group.
Phenacyl alcohol: The alcohol component of the ester.
4-Methoxybenzoic acid phenacyl ester: A similar ester with the methoxy group in the para position.
Uniqueness
3-Methoxybenzoic acid phenacyl ester is unique due to the presence of both the methoxy group and the ester linkage, which confer distinct chemical and physical properties
Properties
IUPAC Name |
phenacyl 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-9-5-8-13(10-14)16(18)20-11-15(17)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSVAYXEGCLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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